2-(1-Benzothiophen-3-yl)-N'-hydroxyethanimidamide
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Overview
Description
2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method allows for the formation of the desired benzothiophene structure under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: Similar in structure but differs in the functional groups attached to the benzothiophene ring.
Sertaconazole: Contains a benzothiophene ring and is used as an antifungal agent.
Uniqueness
2-(1-Benzothiophen-3-yl)-N’-hydroxyethanimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H10N2OS/c11-10(12-13)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,11,12) |
InChI Key |
RHAJWAUJNATEKI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C/C(=N/O)/N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=NO)N |
Origin of Product |
United States |
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